Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate
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Overview
Description
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cycloheptanone derivative with thioamide in the presence of a base, followed by esterification with methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition or activation of various biochemical processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is unique due to its specific cycloheptane ring structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Biological Activity
Methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H17NO2S, with a molecular weight of approximately 239.34 g/mol . The compound features a cycloheptane ring fused with a thiazole moiety, which is known for its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring followed by cyclization with the cycloheptane framework. Various synthetic routes have been explored to optimize yield and purity while allowing for the introduction of different substituents that may enhance biological activity.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. In studies assessing its efficacy against Mycobacterium tuberculosis (M. tb), analogs of thiazole-containing compounds demonstrated significant activity against both drug-sensitive and multidrug-resistant strains. For instance, related compounds exhibited minimum inhibitory concentrations (MICs) comparable to first-line anti-TB drugs like ethambutol .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. Thiazole derivatives are known for their cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives have been reported to exhibit IC50 values in the low micromolar range against breast cancer cell lines such as MCF-7. The presence of electron-donating groups on the thiazole ring was found to enhance cytotoxicity, highlighting the importance of structural modifications in developing effective antitumor agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | TBD |
Cisplatin | MCF-7 | 13.3 ± 0.61 |
Thiazole derivative 4b | MCF-7 | 10.2 ± 0.7 |
Structure-Activity Relationship (SAR)
The SAR analyses indicate that modifications to the thiazole ring and cycloheptane structure significantly influence biological activity. Key findings include:
- Electron-donating groups : The introduction of methyl groups at specific positions on the thiazole ring enhances cytotoxic activity.
- Substituent variations : Different substituents on the cycloheptane or thiazole can lead to distinct biological profiles, emphasizing the need for systematic exploration of analogs .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various thiazole derivatives, including this compound. These investigations often employ molecular docking studies to predict interactions with biological targets such as enzymes and receptors involved in disease mechanisms.
For instance, one study highlighted that specific thiazole derivatives inhibited key pathways in cancer cell proliferation, demonstrating their potential as therapeutic agents . Another investigation into antimicrobial activity revealed that certain structural modifications led to enhanced efficacy against resistant bacterial strains .
Properties
Molecular Formula |
C12H17NO2S |
---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
methyl 1-(1,3-thiazol-2-yl)cycloheptane-1-carboxylate |
InChI |
InChI=1S/C12H17NO2S/c1-15-11(14)12(10-13-8-9-16-10)6-4-2-3-5-7-12/h8-9H,2-7H2,1H3 |
InChI Key |
YUKFSYPPKFDBOO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C2=NC=CS2 |
Origin of Product |
United States |
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